molecular formula C8H13N3O2 B033971 5-[(Dimethylamino)methyl]-2-furohydrazide CAS No. 103852-00-2

5-[(Dimethylamino)methyl]-2-furohydrazide

Cat. No.: B033971
CAS No.: 103852-00-2
M. Wt: 183.21 g/mol
InChI Key: UPPGABHYVZPNEQ-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-furohydrazide is an organic compound with the molecular formula C8H13N3O2 It is a derivative of furan, a heterocyclic organic compound, and contains a dimethylamino group attached to a methyl group, which is further connected to a furohydrazide moiety

Mechanism of Action

Target of Action

The primary targets of 5-[(Dimethylamino)methyl]-2-furohydrazide are currently unknown . This compound is a derivative of furohydrazide, which suggests it may interact with biological targets in a similar manner to other furohydrazide derivatives.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methyl]-2-furohydrazide typically involves the reaction of 5-[(Dimethylamino)methyl]-2-furfural with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methyl]-2-furohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of furoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furohydrazides with different functional groups.

Scientific Research Applications

5-[(Dimethylamino)methyl]-2-furohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    5-[(Dimethylamino)methyl]-2-furanmethanol: A related compound with a hydroxyl group instead of a hydrazide group.

    5-[(Dimethylamino)methyl]-2-furfural: The aldehyde precursor used in the synthesis of 5-[(Dimethylamino)methyl]-2-furohydrazide.

    5-[(Dimethylamino)methyl]-2-furancarboxylic acid: A carboxylic acid derivative with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazide moiety allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

5-[(dimethylamino)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11(2)5-6-3-4-7(13-6)8(12)10-9/h3-4H,5,9H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPGABHYVZPNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368862
Record name 5-[(dimethylamino)methyl]-2-furohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103852-00-2
Record name 5-[(dimethylamino)methyl]-2-furohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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